Cefaclor impurity E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

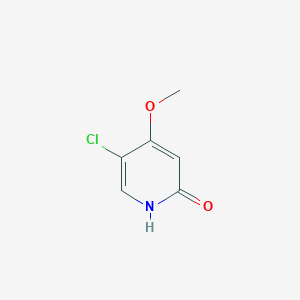

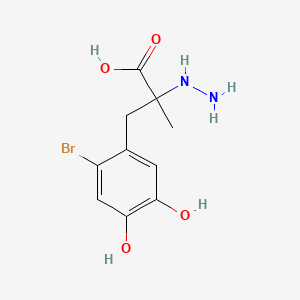

Cefaclor impurity E, also known as Cefaclor Open-Ring Impurity, is a compound related to Cefaclor . Its chemical name is 2-[[ (2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid .

Molecular Structure Analysis

The molecular formula of Cefaclor impurity E is C14H14ClN3O4S, and its molecular weight is 355.8 . The structure includes a phenylacetyl group, a thiazine ring, and an acetic acid group .Wissenschaftliche Forschungsanwendungen

1. Identification and Analysis Techniques

- Cefaclor Impurity E has been identified and analyzed using advanced techniques like high-performance liquid chromatography/electrospray ionization-mass spectrometry (HPLC/ESI-MS). These methods are crucial for understanding the degradation process of cefaclor, revealing the formation of two diastereomers of Impurity E (Chuchracka, Frański, & Frańska, 2020).

2. Characterization in Pharmaceutical Context

- Studies have also focused on characterizing impurities in cefaclor using multidimensional approaches. Techniques like HPLC with gradient elution and mass spectrometric detection are employed for identifying impurities and distinguishing between process-related impurities, degradation products, and formulation excipients (Olsen, Baertschi, & Riggin, 1993).

3. On-Column Degradation Studies

- Intriguingly, a study has identified a 'ghost peak' during the impurity separation of cefaclor by HPLC, which turned out to be an unusual on-column degradant of cefaclor. This reveals important insights into the stability and analysis of cefaclor under various laboratory conditions (Zhong et al., 2019).

4. Environmental Concerns and Decomposition Studies

- The decomposition and mineralization of cefaclor using gamma radiation have been studied, highlighting concerns about antibiotics in the environment and their potential to contribute to antibiotic-resistant bacteria. This research is vital for understanding the environmental impact and degradation pathways of cefaclor (Yu et al., 2008).

5. Advanced Capillary Electrophoresis Methods

- Capillary electrophoresis (CE) has been increasingly used for impurity profiling of drugs like cefaclor. CE is crucial for the analysis of foodstuffs, determination of adulterants, and impurity profiling in pharmaceuticals. This technique offers a comparison between CE and liquid chromatography methods and highlights the strengths of CE in drug compound analysis (Shah, Patel, Tripathi, & Vyas, 2021).

Safety And Hazards

Eigenschaften

CAS-Nummer |

188915-50-6 |

|---|---|

Produktname |

Cefaclor impurity E |

Molekularformel |

C14H14ClN3O4S |

Molekulargewicht |

355.8 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

2H-1,3-Thiazine-2-acetic acid, α-[(aminophenylacetyl)amino]-5-chloro-3,4-dihydro-4-oxo-, [2R-[2R*[R*(R*)]]]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.